2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride
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Overview
Description
2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that related compounds, such as 3-fluoroamphetamine, act as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
Biochemical Pathways
Related compounds are known to influence various biochemical pathways, including those involved in the metabolism and synthesis of neurotransmitters .
Pharmacokinetics
Similar compounds have been shown to have a rapid onset of action and a relatively short half-life .
Result of Action
Related compounds have been shown to have potent stimulant effects, potentially due to their influence on neurotransmitter release .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidine ring.
Methylation: The methyl group is introduced through an alkylation reaction using a methylating agent such as methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrrolidine;hydrochloride: Lacks the fluorine substitution, resulting in different chemical properties and biological activities.
2-(4-Fluorophenyl)-2-methylpyrrolidine;hydrochloride: The fluorine atom is positioned differently, which can affect its reactivity and interactions with molecular targets.
2-(3-Chlorophenyl)-2-methylpyrrolidine;hydrochloride:
Uniqueness
2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological interactions. This unique structure makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-fluorophenyl)-2-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-11(6-3-7-13-11)9-4-2-5-10(12)8-9;/h2,4-5,8,13H,3,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJKFFKLZSDJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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